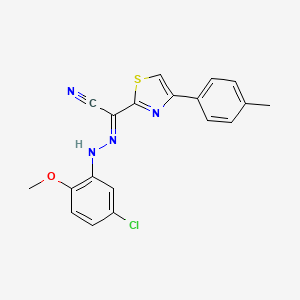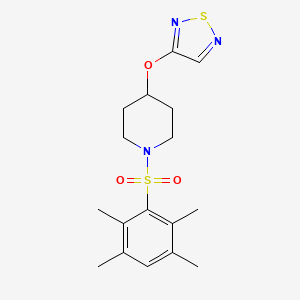
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a chemical compound that has gained significant attention in scientific research. The compound is synthesized through a complex process and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is not fully understood. However, studies have suggested that the compound may work by inhibiting specific enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
Studies have shown that 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine has various biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine in lab experiments is its potential for use in the treatment of various diseases. The compound has shown promising results in preclinical studies, and further research may lead to the development of new therapies. However, one of the limitations of using the compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several possible future directions for research on 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine. One direction is to investigate the compound's potential for use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential for use in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, further research may be needed to fully understand the compound's mechanism of action and to optimize its synthesis process for large-scale production.
In conclusion, 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a chemical compound that has shown promising results in various scientific research applications. The compound's complex synthesis process may make it difficult to produce in large quantities, but its potential for use in the treatment of various diseases makes it an interesting area of study for future research.
Synthesemethoden
The synthesis of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine involves a multi-step process. The starting materials are piperidine, 2,3,5,6-tetramethylbenzenesulfonyl chloride, and 1,2,5-thiadiazole-3-ol. The reaction is carried out under specific conditions, including the use of solvents and catalysts. The final product is purified through various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine has shown potential in various scientific research applications. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]oxy-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-11-9-12(2)14(4)17(13(11)3)25(21,22)20-7-5-15(6-8-20)23-16-10-18-24-19-16/h9-10,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWNHHORXSRWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)OC3=NSN=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

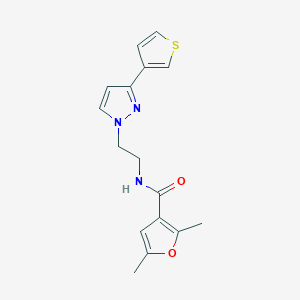
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2602577.png)
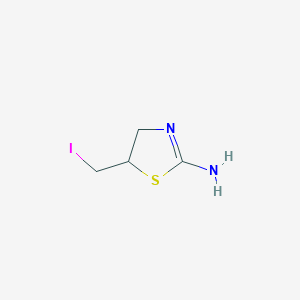
![7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2602581.png)
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)
![(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2602583.png)
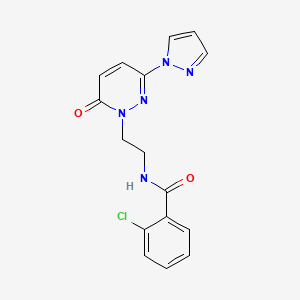
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride](/img/structure/B2602588.png)


![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)

